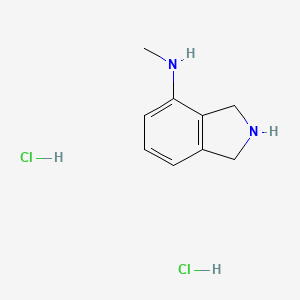

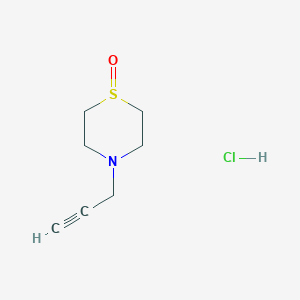

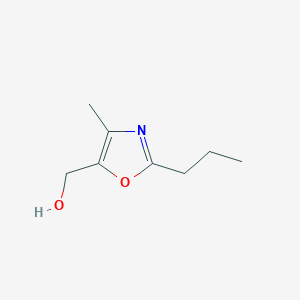

![molecular formula C14H12N4O B1435075 N'-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide CAS No. 1993512-22-3](/img/structure/B1435075.png)

N'-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide

Vue d'ensemble

Description

“N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide” is a chemical compound with the molecular formula C14H12N4O. It is recognized as an important fused bicyclic 5–6 heterocycle . Many drugs contain these moieties at their cores due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives through a cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via a three-component reaction .

Molecular Structure Analysis

Imidazo[1,2-a]pyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A protocol has been developed for the synthesis of regioselective imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives through a cascade reaction between 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran via a three-component reaction .

Applications De Recherche Scientifique

Receptor Antagonism and Therapeutic Potential

A series of conformationally restricted fused imidazole derivatives, including structures similar to N'-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide, were synthesized and evaluated as 5-hydroxytryptamine (5-HT3) receptor antagonists. These compounds showed potential therapeutic applications for conditions like irritable bowel syndrome and nausea associated with cancer chemotherapy. The structure-activity relationship studies highlighted the importance of the conformationally restricted imidazole ring for binding to the receptor, suggesting significant therapeutic potential for these compounds (Ohta et al., 1996).

Imaging Agent Development for Neurodegenerative Disorders

Substituted imidazo[1,2-a]pyridines were investigated as potential imaging agents for peripheral benzodiazepine receptors (PBRs), which have a known association with neurodegenerative disorders. The study involved the synthesis of specific fluorinated compounds, demonstrating high affinity and selectivity for PBRs. Biodistribution studies in rats suggested that these compounds could be useful for imaging PBR expression, providing valuable insights into the pathophysiology of neurodegenerative diseases and aiding in the development of diagnostic tools (Fookes et al., 2008).

Antimicrobial and Antitubercular Activities

Imidazo[1,2-a]pyridine-3-carboxamides demonstrated potent antimicrobial activity against Mycobacterium avium strains. In vivo studies on mice indicated significant activity in the lung, spleen, and liver, making these compounds promising candidates for treating M. avium infections. The results suggest the potential for these compounds to serve as an effective addition to combined treatment regimens for various bacterial infections (Moraski et al., 2016). Additionally, a study highlighted the bactericidal activity of an imidazo[1,2-a]pyridine derivative against M. tuberculosis in a mouse infection model, indicating its potential as a treatment for tuberculosis, especially considering the rising prevalence of drug-resistant strains (Cheng et al., 2014).

Orientations Futures

Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . The World Health Organization has taken the initiative to develop new drugs using this scaffold . There is a continuing interest in developing new and efficient synthetic routes considering the widespread application of functionalized imidazo[1,2-a]pyridines .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines have been utilized as the core backbone for the development of covalent inhibitors . This suggests that N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide might interact with its targets through covalent bonding, leading to changes in the target’s function.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used in the development of kras g12c inhibitors , suggesting that this compound might affect pathways related to the KRAS G12C mutation.

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown potential as potent anticancer agents for kras g12c-mutated cells , suggesting that this compound might have similar effects.

Action Environment

The synthesis of imidazo[1,2-a]pyridinones has been achieved through a visible light-photocatalysed functionalization of alkynes/nitrile insertion/cyclization tandem sequence , suggesting that light might play a role in the compound’s synthesis and potentially its action.

Analyse Biochimique

Biochemical Properties

N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of kinase activity, affecting various signaling pathways . Additionally, N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide can bind to specific proteins, altering their conformation and function .

Cellular Effects

N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation . Furthermore, it can affect the expression of genes involved in apoptosis, leading to programmed cell death in certain cell types .

Molecular Mechanism

The molecular mechanism of N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide vary with different dosages in animal models. At lower doses, it can exert beneficial effects, such as inhibiting tumor growth in cancer models . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, it can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide within cells and tissues are critical for its activity. It can be transported by specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments, influencing its accumulation and activity .

Subcellular Localization

N’-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression .

Propriétés

IUPAC Name |

N'-hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-14(17-19)11-6-4-10(5-7-11)12-9-18-8-2-1-3-13(18)16-12/h1-9,19H,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUKDLULKUBANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

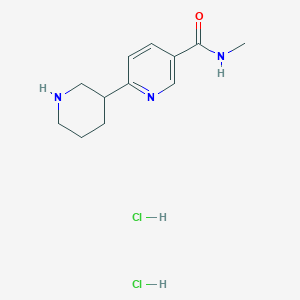

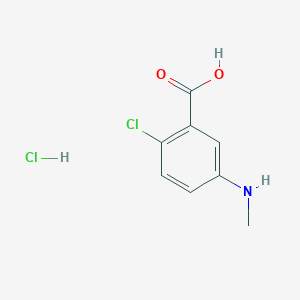

![1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1434993.png)

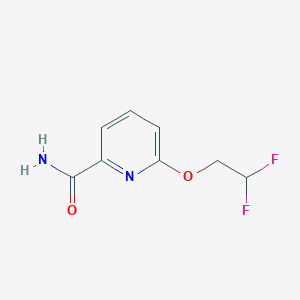

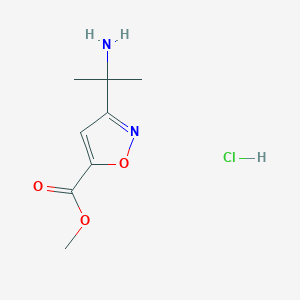

![2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1435002.png)

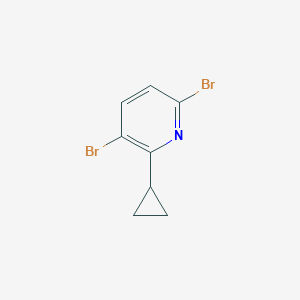

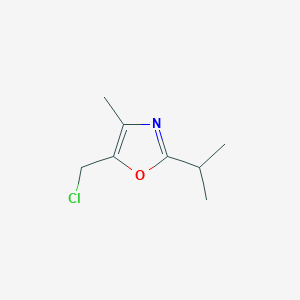

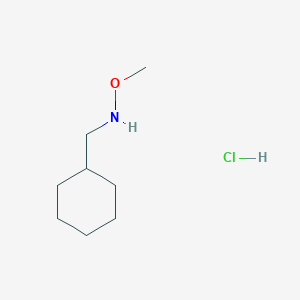

![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride](/img/structure/B1435010.png)

![1-(oxolan-2-yl)-2-azaspiro[3.3]heptane, Mixture of diastereomers](/img/structure/B1435011.png)